3-Amino-1,7-Dimethyl-1,3-dihydro-2H-indol-2-on-Hydrochlorid

Übersicht

Beschreibung

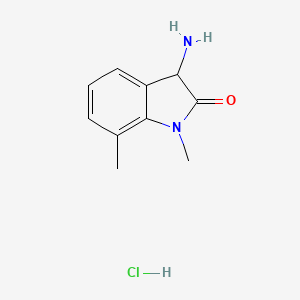

3-Amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antivirale Forschung

Diese Verbindung hat in der antiviralen Forschung Potenzial gezeigt, da das Indol-Gerüst die Fähigkeit besitzt, mit hoher Affinität an mehrere Rezeptoren zu binden . Indol-Derivate wurden synthetisiert und gegen verschiedene Viren getestet, darunter Influenza und Coxsackie B4-Virus, wobei hemmende Aktivitäten festgestellt wurden . Dies deutet darauf hin, dass 3-Amino-1,7-Dimethyl-1,3-dihydro-2H-indol-2-on-Hydrochlorid ein wertvolles Molekül bei der Entwicklung neuer antiviraler Wirkstoffe sein könnte.

Entzündungshemmende und Antitumor-Studien

Indol-Derivate sind bekannt für ihre entzündungshemmenden und krebshemmenden Aktivitäten . Die strukturellen Merkmale dieser Verbindung, wie der Indol-Kern, sind in vielen synthetischen Arzneimittelmolekülen, die in diesen Bereichen zur Behandlung eingesetzt werden, üblich. Die Erforschung der Wirksamkeit der Verbindung in Entzündungs- und Krebsmodellen könnte zu neuen Therapeutika führen.

Antimikrobielle und Antituberkulose-Anwendungen

Die biologischen Aktivitäten von Indol-Derivaten erstrecken sich auf antimikrobielle und antituberkulose Wirkungen . Die Fähigkeit der Verbindung, mit bakteriellen und mycobakteriellen Zellen zu interagieren, könnte genutzt werden, um neue Behandlungen für Infektionen zu entwickeln, insbesondere solche, die gegen aktuelle Medikamente resistent sind.

Chemische Synthese und Medikamentenentwicklung

Diese Verbindung dient aufgrund ihres reaktiven Indolrings, der verschiedenen elektrophilen Substitutionen unterliegen kann, als Baustein in der chemischen Synthese . Es ist ein wertvoller Vorläufer bei der Synthese komplexerer Moleküle mit potenziellen pharmakologischen Aktivitäten.

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

3-amino-1,7-dimethyl-3H-indol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c1-6-4-3-5-7-8(11)10(13)12(2)9(6)7;/h3-5,8H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWDOYTVWFIKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Oxa-1-azaspiro[4.5]decane](/img/structure/B1527076.png)

![(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1527081.png)

![[2-(2,4-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1527082.png)

![(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane](/img/structure/B1527089.png)